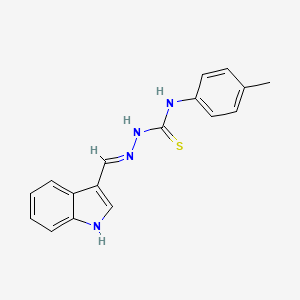

Nur77 modulator 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H16N4S |

|---|---|

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

1-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)thiourea |

InChI |

InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)20-17(22)21-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H2,20,21,22)/b19-11+ |

Clave InChI |

PLURIIVXGBZIRM-YBFXNURJSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |

SMILES canónico |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |

Origen del producto |

United States |

Foundational & Exploratory

Nur77 Modulator 3: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nur77, also known as TR3 or NGFI-B, is a member of the nuclear receptor superfamily that plays a pivotal role in cell apoptosis.[1] Unlike typical nuclear receptors, Nur77 can induce cell death through a non-genomic pathway by translocating from the nucleus to the mitochondria.[1][2] This translocation is a key event that triggers a cascade leading to apoptosis, making Nur77 an attractive target for cancer therapeutics. Small molecule modulators that can induce this cytoplasmic function of Nur77 are of significant interest in drug development. This technical guide provides an in-depth overview of the mechanism of action of Nur77 modulators, with a focus on a compound class exemplified by BI1071, which for the purpose of this guide will be referred to as a representative "Nur77 modulator 3".

Core Mechanism of Action: The Nur77-Bcl-2 Apoptotic Pathway

The primary mechanism of action for Nur77 modulators involves the induction of Nur77's translocation from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[1][3] This interaction converts Bcl-2 from a protector of cell survival into a pro-apoptotic molecule, ultimately leading to cancer cell death.

Binding and Activation

Nur77 modulators directly bind to the Nur77 protein. For instance, the modulator BI1071 has been shown to bind to the ligand-binding domain (LBD) of Nur77 with high affinity. This binding event is crucial for initiating the subsequent steps in the apoptotic pathway. While Nur77 is considered an orphan receptor with no known endogenous ligand, synthetic small molecules can occupy specific binding pockets, inducing conformational changes that promote its pro-apoptotic functions.

Subcellular Translocation

Upon binding by a modulator, Nur77 is exported from the nucleus to the cytoplasm. This process can be influenced by post-translational modifications such as phosphorylation. The translocation of Nur77 to the mitochondria is a critical step, as its pro-apoptotic functions are primarily exerted at this organelle.

Interaction with Bcl-2 and Induction of Apoptosis

At the mitochondria, Nur77 interacts directly with Bcl-2. This interaction is unique as it doesn't displace pro-apoptotic BH3-only proteins from Bcl-2, but rather induces a conformational change in Bcl-2, exposing its BH3 domain. This "converted" Bcl-2 then acts as a pro-apoptotic protein, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c release activates the caspase cascade, culminating in the execution of apoptosis. This Nur77-mediated apoptosis is dependent on the expression of both Nur77 and Bcl-2.

Quantitative Data

The following table summarizes key quantitative data for a representative Nur77 modulator, BI1071.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 0.17 μM | Nur77-LBD | Surface Plasmon Resonance (SPR) | |

| Binding Affinity (Kd) of related compound (DIM-C-pPhCF3) | 3.0 μM | Nur77-LBD | Surface Plasmon Resonance (SPR) | |

| In vivo dosage | 5 mg/kg daily (oral) | MMTV-PyMT mice | Animal study |

Signaling Pathway Diagram

Caption: The this compound signaling pathway leading to apoptosis.

Experimental Protocols

Cellular Fractionation for Nur77 Translocation Analysis

Objective: To determine the subcellular localization of Nur77 following treatment with a modulator.

Methodology:

-

Culture cancer cells (e.g., HCT116) to 70-80% confluency.

-

Treat cells with the Nur77 modulator (e.g., 0.5 μM BI1071) for a specified time (e.g., 2 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.

-

Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse with a nuclear extraction buffer.

-

Isolate the mitochondrial fraction from the cytoplasmic fraction by further centrifugation steps using specific mitochondrial isolation buffers.

-

Analyze the protein content of the nuclear, cytoplasmic, and mitochondrial fractions by Western blotting using an anti-Nur77 antibody. Antibodies against PARP (nuclear marker) and Hsp60 (mitochondrial marker) should be used to verify the purity of the fractions.

Co-Immunoprecipitation for Nur77-Bcl-2 Interaction

Objective: To confirm the direct interaction between Nur77 and Bcl-2 in vivo.

Methodology:

-

Transfect cells (e.g., LNCaP) with constructs expressing GFP-tagged Nur77 and Bcl-2.

-

Treat the cells with the Nur77 modulator or a positive control (e.g., TPA).

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the lysates with an anti-Bcl-2 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-GFP antibody to detect co-immunoprecipitated GFP-Nur77.

Experimental Workflow Diagram

Caption: Workflow for confirming Nur77 translocation and interaction with Bcl-2.

Conclusion

This compound represents a class of small molecules with a potent and specific mechanism of action that leverages the non-genomic, pro-apoptotic function of Nur77. By inducing the translocation of Nur77 to the mitochondria and promoting its interaction with Bcl-2, these modulators effectively convert an anti-apoptotic protein into a killer, leading to cancer cell death. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a strong foundation for the continued development of Nur77-based therapeutics for the treatment of cancers, particularly those overexpressing Bcl-2.

References

Activating the Nur77 Signaling Pathway: A Technical Guide to Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of diverse physiological and pathological processes, including apoptosis, inflammation, metabolism, and cellular proliferation. Its dual functionality, acting as both a nuclear transcription factor and a cytoplasmic initiator of apoptosis, makes it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome. This technical guide provides an in-depth overview of the Nur77 signaling pathway and details the mechanisms of action of novel small molecule compounds that modulate its activity. We present a comprehensive summary of quantitative data for these compounds, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction to the Nur77 Signaling Pathway

Nur77 is a member of the nuclear receptor subfamily 4 group A (NR4A) and is characterized by a typical nuclear receptor structure, including a transactivation domain (AF-1), a DNA-binding domain (DBD), and a ligand-binding domain (LBD).[1][2][3] Unlike classical nuclear receptors, Nur77 is considered an orphan receptor as no endogenous ligand has been definitively identified.[1][2] Its expression is rapidly induced by a wide array of stimuli, including growth factors, stress signals, and T-cell receptor activation.

The signaling functions of Nur77 are bifurcated into two main pathways:

-

Genomic (Nuclear) Pathway: In the nucleus, Nur77 can bind to DNA response elements as a monomer (NBRE) or as a homodimer/heterodimer with other NR4A family members (NurRE). This binding modulates the transcription of target genes involved in various cellular processes.

-

Non-Genomic (Cytoplasmic) Pathway: Upon specific stimuli, Nur77 translocates from the nucleus to the cytoplasm, primarily to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cytochrome c release and apoptosis. This non-genomic pathway offers a unique avenue for therapeutic intervention, particularly in cancer.

Novel Compounds Modulating Nur77 Activity

A growing number of synthetic and natural compounds have been identified that directly bind to and modulate the activity of Nur77. These compounds can be broadly classified as agonists or antagonists, and their effects are often context-dependent.

Quantitative Data for Nur77 Modulators

The following table summarizes the quantitative data for several recently identified compounds that activate the Nur77 signaling pathway. This data is crucial for comparing the potency and efficacy of these potential therapeutic agents.

| Compound | Type | Target | Assay | Value | Reference(s) |

| Cytosporone B | Agonist | Nur77 | Transcriptional Activation | EC50: 0.278 nM | |

| BI1071 | Agonist | Nur77-LBD | Surface Plasmon Resonance (SPR) | Kd: 0.17 µM | |

| Celastrol Derivative (3a) | Agonist | Nur77 | Binding Assay | Kd: 0.87 µM | |

| Celastrol | Agonist | Nur77 | Surface Plasmon Resonance (SPR) | Kd: 0.29 µM | |

| DIM-C-pPhOCH3 | Agonist | Nur77 | Transcriptional Activation | - | |

| C-DIM8 (DIM-C-pPhOH) | Antagonist | Nur77 | - | - | |

| Kaempferol (B1673270) | Antagonist | Nur77 | Direct Binding | KD: 3.1 µM | |

| Quercetin (B1663063) | Antagonist | Nur77 | Direct Binding | KD: 0.93 µM | |

| BPA-B9 | Binder | Nur77-LBD | Surface Plasmon Resonance (SPR) | KD: 0.46 µM | |

| NB1 | Agonist | Nur77-LBD | Surface Plasmon Resonance (SPR) | KD: 0.12 µM |

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to characterize the activation of the Nur77 signaling pathway by new compounds.

Nur77 Reporter Gene Assay (Luciferase-Based)

This assay is used to quantify the transcriptional activity of Nur77 in response to a test compound.

Principle: A reporter plasmid containing a luciferase gene under the control of a Nur77-responsive promoter (e.g., containing multiple NBRE or NurRE sequences) is transfected into cells. If the test compound activates Nur77, the receptor will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Plate suitable cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 24-well plates.

-

Co-transfect the cells with a Nur77 expression plasmid, a luciferase reporter plasmid (e.g., pGL3-NBRE-Luc), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 18-24 hours.

-

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Use a dual-luciferase assay system. Add the luciferase assay reagent and measure the firefly luminescence using a luminometer.

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

Nur77 Mitochondrial Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nur77 from the nucleus to the mitochondria upon compound treatment.

Principle: Cells are treated with the test compound, and then Nur77 and mitochondria are labeled with specific fluorescent antibodies or dyes. Co-localization of the Nur77 and mitochondrial signals, observed by fluorescence microscopy, indicates translocation.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound or vehicle control for the desired time (e.g., 2-6 hours).

-

-

Mitochondrial Staining (Optional, for live-cell imaging):

-

Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against Nur77 overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

If mitochondria were not pre-stained, a primary antibody against a mitochondrial marker (e.g., Hsp60 or Tom20) can be co-incubated with the Nur77 antibody, followed by an appropriate secondary antibody with a different fluorophore.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the fluorescence using a confocal microscope. Co-localization of the Nur77 signal with the mitochondrial signal will appear as a merged color (e.g., yellow or orange).

-

Nur77-Bcl-2 Interaction Assay (Co-Immunoprecipitation)

This assay determines whether a test compound promotes the physical interaction between Nur77 and Bcl-2 in cells.

Principle: A specific antibody is used to pull down a target protein (e.g., Bcl-2) from a cell lysate. If another protein (Nur77) is bound to the target, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells in 10 cm dishes to 80-90% confluency.

-

Treat the cells with the test compound or vehicle control for the desired time.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Bcl-2) or a control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the prey protein (anti-Nur77) to detect its presence in the immunoprecipitated complex.

-

Also, probe the membrane with an antibody against the bait protein (anti-Bcl-2) to confirm successful immunoprecipitation.

-

Visualizing the Nur77 Signaling Network and Experimental Designs

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Nur77 Signaling Pathways

Caption: Overview of the dual genomic and non-genomic signaling pathways of Nur77.

Workflow for Characterizing a Novel Nur77 Agonist

Caption: Experimental workflow for characterizing a new Nur77 agonist.

Conclusion and Future Directions

The Nur77 signaling pathway represents a dynamic and multifaceted target for therapeutic intervention. The discovery of novel small molecules that can selectively modulate its genomic and non-genomic functions holds immense promise for the treatment of a wide range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the continued exploration of Nur77-targeted therapies. Future research should focus on the development of more potent and selective Nur77 modulators, a deeper understanding of the upstream regulatory mechanisms of Nur77 translocation, and the elucidation of its diverse roles in various disease contexts. The continued investigation into this unique orphan nuclear receptor will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Dualistic Role of Nur77 in Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Orphan Nuclear Receptor's Biological Functions in Cancer Cells

Introduction

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal and paradoxical role in the landscape of cancer biology.[1][2][3] As a transcription factor encoded by an immediate early gene, Nur77 is rapidly induced by a multitude of stimuli and is implicated in a diverse array of cellular processes, including apoptosis, proliferation, differentiation, and metabolism.[4][5] Its function in cancer is context-dependent, dictated largely by its subcellular localization. In the nucleus, Nur77 predominantly acts as a proto-oncogene, driving cell proliferation and survival. Conversely, its translocation to the mitochondria triggers a potent apoptotic response, positioning it as a tumor suppressor. This dual nature of Nur77 has made it an attractive, albeit complex, target for cancer therapeutic development. This technical guide provides a comprehensive overview of the biological functions of Nur77 in cancer cells, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Data Presentation: Quantitative Insights into Nur77 Function

The following tables summarize key quantitative data related to Nur77's role in cancer, providing a basis for comparison and further research.

Table 1: Regulation of Apoptosis-Related Gene Expression by Nur77

| Gene | Cancer Cell Type | Nur77 Modulation | Fold Change in Expression | Reference |

| Fas Ligand (FasL) | Thymocytes | Constitutive Expression | Upregulated | |

| TRAIL | Thymocytes | Constitutive Expression | Moderately Increased | |

| NDG1 | Thymocytes | Overexpression | Increased | |

| Bax | Lung Cancer Cells | Dominant-Negative Nur77 | Significantly Repressed | |

| BRE | Colon Cancer Cells | DCA-induced Nur77 | Upregulated | |

| VEGF | Colon Cancer Cells | DCA-induced Nur77 | Upregulated | |

| Programmed Cell Death 1 (PDCD1) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-dependent induction | |

| Cystathionase (CSE) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-independent induction | |

| Activating Transcription Factor 3 (ATF3) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-independent induction |

Table 2: IC50 Values of Compounds Targeting Nur77 Signaling in Cancer Cells

| Compound | Cancer Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

| Cytosporone B (Csn-B) | Not Specified | Not Specified | Not Specified | EC50: 0.278 nM (agonist) | |

| NB1 | A549 (Lung Cancer) | MTT Assay | Not Specified | Potent (nM range) | |

| DIM-C-pPhOCH3 | RKO (Colon Cancer) | Cell Proliferation | 24, 48, 72 h | Concentration-dependent decrease | |

| DIM-C-Ph | RKO (Colon Cancer) | Cell Proliferation | 24, 48, 72 h | Concentration-dependent decrease | |

| Lapatinib | MDAMB231 | Not Specified | Not Specified | 7.46 ± 0.102 μM | |

| Lapatinib | BT474 | Not Specified | Not Specified | 0.036 ± 0.0151 μM | |

| Trametinib | Various | Thymidine Incorporation | 3 days | Varies by cell line | |

| Everolimus | Various | Thymidine Incorporation | 3 days | Varies by cell line | |

| Enzalutamide | LNCaP | Luminescence | 6 days | Varies by cell line | |

| Darolutamide | LNCaP | Luminescence | 6 days | Varies by cell line |

Signaling Pathways of Nur77 in Cancer Cells

Nur77 exerts its influence on cancer cells through two primary, spatially distinct signaling pathways: a nuclear, transcription-dependent pathway and a mitochondrial, transcription-independent pathway.

Nuclear Function: A Regulator of Gene Expression

In the nucleus, Nur77 functions as a transcription factor, binding to specific DNA response elements, such as the Nur77-binding response element (NBRE) or the Nur-response element (NurRE), to regulate the expression of target genes. It can bind as a monomer, a homodimer, or a heterodimer with other nuclear receptors like the retinoid X receptor (RXR). This genomic activity of Nur77 is often associated with promoting cell proliferation and survival in cancer cells. For instance, in colon cancer cells, Nur77 expression induced by deoxycholic acid (DCA) leads to the upregulation of the anti-apoptotic protein BRE and the angiogenic factor VEGF.

Mitochondrial Function: A Trigger for Apoptosis

In response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria, where it initiates a transcription-independent apoptotic cascade. This process is a critical component of Nur77's tumor-suppressive function. At the mitochondria, the ligand-binding domain (LBD) of Nur77 directly interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell protector to a cell killer. This "converted" Bcl-2 then promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and ultimately, apoptosis. The translocation of Nur77 can be influenced by post-translational modifications, such as phosphorylation by kinases like p38 MAPK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of Nur77 in cancer cells.

Chromatin Immunoprecipitation (ChIP) for Nur77 Target Gene Analysis

This protocol is designed to identify the genomic regions to which Nur77 binds.

Materials:

-

10 cm plates of cancer cells (e.g., 2-5 x 10^7 cells)

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (1.25 M)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

-

Nuclei Lysis Buffer (e.g., 0.1% SDS, 1 mM EDTA, 10 mM Tris-HCl pH 8.1, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Anti-Nur77 antibody and corresponding IgG control

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash Buffers (Low salt, High salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Primers for target gene promoters (for qPCR)

Procedure:

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and lyse them in Cell Lysis Buffer.

-

Nuclei Preparation and Sonication: Pellet the nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with the anti-Nur77 antibody or IgG control overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative Nur77 target genes.

Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction

This protocol is used to verify the in-cell interaction between Nur77 and Bcl-2.

Materials:

-

Cancer cells expressing Nur77 and Bcl-2

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-Nur77 antibody or anti-Bcl-2 antibody for immunoprecipitation

-

Non-specific IgG from the same species as the IP antibody

-

Protein A/G magnetic beads

-

Wash Buffer (same as Lysis Buffer but with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-Nur77 and anti-Bcl-2)

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP Lysis Buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bcl-2) or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with Wash Buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Nur77 and Bcl-2 to detect the co-immunoprecipitated proteins.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of compounds that modulate Nur77 activity on cancer cell viability.

Materials:

-

Cancer cells

-

96-well plates

-

Complete culture medium

-

Test compounds (Nur77 modulators)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value of the compound.

Conclusion and Future Directions

Nur77 stands as a fascinating and complex molecule in the study of cancer. Its dual functionality, acting as both a promoter of cell growth and an inducer of apoptosis, presents both challenges and opportunities for therapeutic intervention. The subcellular localization of Nur77 is the critical determinant of its function, making the modulation of its nucleo-mitochondrial trafficking a promising strategy for cancer treatment. A deeper understanding of the upstream signals and post-translational modifications that govern Nur77's localization and activity will be crucial for the development of targeted therapies. Furthermore, the identification and optimization of small molecules that can specifically induce the mitochondrial translocation of Nur77 or inhibit its nuclear pro-proliferative functions hold significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of Nur77 and unlock its potential as a therapeutic target in the fight against cancer.

References

- 1. Transcriptional activation of known and novel apoptotic pathways by Nur77 orphan steroid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nur77 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, has emerged as a critical regulator of inflammation. This orphan nuclear receptor plays a pivotal role in the pathophysiology of numerous inflammatory diseases by modulating key signaling pathways and influencing the behavior of various immune cells. This technical guide provides an in-depth overview of the function of Nur77 in preclinical inflammatory disease models, with a focus on atherosclerosis, sepsis, and arthritis. We present a comprehensive summary of quantitative data from knockout mouse models, detailed experimental protocols for studying Nur77 function, and visual representations of its core signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction to Nur77

Nur77 is an immediate-early gene and a member of the NR4A orphan nuclear receptor family, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3). Unlike classical nuclear receptors, Nur77's transcriptional activity is regulated by expression and post-translational modifications rather than direct ligand binding. It is induced by a wide range of stimuli, including growth factors, stress signals, and inflammatory mediators. Nur77 exerts its biological functions primarily through genomic actions, binding to specific DNA response elements (NBRE or NurRE) to regulate target gene expression. Additionally, it can engage in non-genomic activities through protein-protein interactions.

Nur77 in Key Inflammatory Disease Models

The anti-inflammatory functions of Nur77 have been extensively studied in various animal models of inflammatory diseases. The absence of Nur77 typically leads to exacerbated inflammatory responses, highlighting its protective role.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. Nur77 has been shown to be protective against the development of atherosclerosis. In mouse models, deficiency of Nur77 leads to a significant increase in atherosclerotic plaque formation.[1] For instance, Nur77 knockout mice on an Ldlr-/- or ApoE-/- background develop larger and more complex lesions.[1][2] This is associated with increased infiltration of macrophages into the plaques and larger necrotic cores.[2]

Sepsis

Sepsis is a life-threatening condition caused by a dysregulated host response to infection. Nur77 plays a crucial role in modulating the systemic inflammatory response during sepsis. Studies have shown that Nur77-deficient mice are more susceptible to endotoxin-induced septic shock, exhibiting higher levels of pro-inflammatory cytokines such as TNF-α and IL-6 in their serum.[3]

Arthritis

In models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), Nur77 has been shown to have a protective role. While the overall disease severity may not always be altered in Nur77 knockout mice, T cells from these animals exhibit a hyper-activated phenotype with increased production of pro-inflammatory cytokines like IFN-γ upon restimulation.

Quantitative Data from Nur77 Knockout Mouse Models

The following tables summarize the key quantitative findings from studies utilizing Nur77 knockout (KO) mice in various inflammatory disease models.

| Disease Model | Mouse Background | Key Findings in Nur77 KO Mice | Reference |

| Atherosclerosis | Ldlr-/- | 2.1-fold increase in atherosclerotic lesion size. 1.6-fold increase in macrophage content within lesions. 3.6-fold increase in necrotic core area. | |

| Atherosclerosis | ApoE-/- | 4-fold increase in atherosclerosis development (en face staining). 2-fold increase in atherosclerotic lesion area in aortic roots. | |

| Systemic Inflammation | C57BL/6 | Increased mRNA expression of Tnfα and Il6 in liver and spleen of 8-month-old mice. Elevated serum IL-6 levels. | |

| Collagen-Induced Arthritis | C57BL/6 | Increased IFN-γ production by CD4+ and CD8+ T cells upon ex vivo restimulation. |

| Cell Type | Condition | Key Findings in Nur77 KO Cells | Reference |

| Bone Marrow-Derived Macrophages | LPS stimulation | Increased expression of IL-6, IL-12p70, and IL-1β. Decreased expression of IL-10. Unchanged TNF-α levels. | |

| Peritoneal Macrophages | ox-LDL stimulation | Increased release of LDH. Increased expression of NLRP3, cleaved caspase-1, and cleaved IL-1β. | |

| Splenic T cells (from CIA model) | ex vivo restimulation | Increased IFN-γ production by CD4+ and CD8+ T cells. |

Core Signaling Pathways of Nur77 in Inflammation

Nur77 modulates inflammation through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

Nur77 and the NF-κB Signaling Pathway

A primary mechanism by which Nur77 exerts its anti-inflammatory effects is through the inhibition of the NF-κB pathway. Nur77 can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory target genes.

Nur77 and Macrophage Polarization

Nur77 plays a crucial role in regulating macrophage polarization, generally promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. Nur77 deficiency is associated with a shift towards M1 polarization, characterized by increased expression of M1 markers like iNOS and reduced expression of M2 markers like Arginase-1.

References

Unlocking a New Therapeutic Avenue: A Technical Guide to the Discovery and Characterization of Novel Nur77 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of novel agonists targeting the orphan nuclear receptor Nur77 (also known as NR4A1). Nur77 has emerged as a promising therapeutic target in oncology, inflammatory diseases, and metabolic disorders due to its multifaceted role in regulating cell fate and function. This document details the experimental protocols, quantitative data, and signaling pathways crucial for the development of next-generation Nur77-targeted therapeutics.

Introduction to Nur77: A Dual-Function Molecular Target

Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily.[1] Unlike conventional nuclear receptors, Nur77's activity can be modulated through both genomic and non-genomic pathways, making it a unique and versatile drug target.[2]

-

Genomic Function: In the nucleus, Nur77 acts as a transcription factor, forming monomers, homodimers, or heterodimers with other proteins like retinoid X receptors (RXRs).[3] This allows it to bind to specific DNA response elements (NBRE or NurRE) and regulate the expression of target genes involved in apoptosis, inflammation, and metabolism.[3][4]

-

Non-Genomic Function: Upon certain stimuli, Nur77 can translocate from the nucleus to the cytoplasm and mitochondria. A key non-genomic function involves its interaction with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein and triggering the intrinsic apoptosis pathway. This mitochondrial pathway is a primary focus for the development of anti-cancer therapies.

Discovery of Novel Nur77 Agonists

The identification of small molecules that can modulate Nur77 activity is a key step in drug development. Various strategies are employed to discover novel Nur77 agonists, ranging from screening of natural products to rational drug design.

High-Throughput Screening

High-throughput screening (HTS) of chemical libraries is a common starting point for identifying hit compounds. A typical HTS workflow for Nur77 agonists is depicted below.

Notable Classes of Nur77 Agonists

Several classes of compounds have been identified as Nur77 agonists, each with distinct chemical scaffolds and mechanisms of action.

-

Natural Products: Cytosporone B, an octaketide isolated from an endophytic fungus, is a potent natural agonist of Nur77.

-

Diindolylmethane (C-DIM) Derivatives: Synthetic C-DIM compounds, such as DIM-C-pPhOCH3, have been shown to activate Nur77 and induce apoptosis in cancer cells.

-

Bipyridine Cinnamamide Derivatives: The novel compound NB1 represents a new generation of Nur77 ligands that bind to a distinct site on the receptor.

-

Other Small Molecules: A variety of other small molecules, including TMPA (an ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)-phenyl] acetate) and various fatty acid mimetics, have been identified as Nur77 modulators.

Characterization of Nur77 Agonists: Key Experimental Protocols

A rigorous characterization of novel Nur77 agonists is essential to understand their potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments.

Nur77 Transcriptional Activity Assays

Objective: To determine if a compound can activate the transcriptional activity of Nur77.

Methodology: GAL4-Nur77 Reporter Gene Assay

-

Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are co-transfected with two plasmids:

-

A vector expressing a fusion protein of the Gal4 DNA-binding domain and the Nur77 ligand-binding domain (LBD).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound.

Nur77 Binding Affinity Assays

Objective: To quantify the binding affinity of a compound to the Nur77 protein.

Methodology: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Recombinant Nur77 ligand-binding domain (LBD) is immobilized on a sensor chip.

-

Compound Injection: A series of concentrations of the test compound are flowed over the sensor chip surface.

-

Signal Detection: The binding of the compound to the immobilized Nur77-LBD is detected as a change in the refractive index, measured in response units (RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.

Cellular Assays for Non-Genomic Activity

Objective: To assess the ability of a compound to induce the non-genomic functions of Nur77, such as mitochondrial translocation and apoptosis.

Methodology: Immunofluorescence and Confocal Microscopy

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured on coverslips and treated with the test compound.

-

Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for Nur77. A fluorescently labeled secondary antibody is then used for detection. Mitochondrial markers (e.g., MitoTracker) or antibodies against mitochondrial proteins (e.g., Hsp60) can be used for co-localization studies.

-

Imaging: Cells are imaged using a confocal microscope to visualize the subcellular localization of Nur77.

-

Analysis: The co-localization of Nur77 with mitochondria is quantified to determine the extent of its translocation from the nucleus.

Methodology: Apoptosis Assays (e.g., PARP Cleavage)

-

Cell Culture and Treatment: Cells are treated with the test compound for a specified duration.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that detects both full-length and cleaved poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis.

-

Detection: The protein bands are visualized using chemiluminescence or fluorescence. The ratio of cleaved PARP to full-length PARP is used to quantify the level of apoptosis.

Quantitative Data on Novel Nur77 Agonists

The following tables summarize key quantitative data for selected Nur77 agonists, providing a basis for comparison of their potency and efficacy.

| Compound | Agonist Activity (EC50/Kd) | Cell Line/Assay | Reference |

| Cytosporone B | EC50: 0.278 nM | Nur77 transactivation | |

| Kd: 0.852 µM | Binding to Nur77 | ||

| THPN | Kd: 270 nM | Binding to Nur77-LBD | |

| BI1071 | Kd: 0.17 µM | Binding to Nur77-LBD (SPR) | |

| DIM-C-pPhCF3 | Kd: 3.0 µM | Binding to Nur77-LBD (SPR) | |

| Nur77 modulator 1 | Kd: 3.58 µM | Binding to Nur77 | |

| Nur77 modulator 2 | Kd: 0.35 µM | Binding to Nur77 | |

| Nur77 modulator 4 | Kd: 0.477 µM | Binding to Nur77 | |

| 4-PQBH | Kd: 1.17 µM | Binding to Nur77 | |

| Triptohypol C | Kd: 0.87 µM | Binding to Nur77 | |

| Fatty Acid Mimetic 110 | EC50: 0.14 µM | Nur77 transactivation | |

| Fatty Acid Mimetic 111 | EC50: 0.04 µM | Nur77 transactivation |

EC50: Half-maximal effective concentration; Kd: Equilibrium dissociation constant.

| Compound | In Vitro Efficacy (IC50) | Cell Line | Reference |

| Nur77 modulator 4 | < 5 µM | HepG2, MCF-7 |

IC50: Half-maximal inhibitory concentration.

Nur77 Signaling Pathways

The biological effects of Nur77 agonists are mediated through complex signaling networks. Understanding these pathways is critical for predicting therapeutic outcomes and potential side effects.

Transcriptional Regulation of Nur77

The expression of Nur77 is rapidly induced by a wide range of stimuli, including growth factors, stress signals, and inflammatory cytokines like TNF-α. Several transcription factors, including NF-κB, can bind to the Nur77 promoter and upregulate its expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Nur77: A Pivotal Regulator of Immune Tolerance and a Therapeutic Target for Autoimmune Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nur77 (NR4A1) has emerged as a critical checkpoint regulator in the immune system, playing a pivotal role in maintaining self-tolerance and controlling inflammatory responses. Its expression is rapidly induced by antigenic stimulation in various immune cells, particularly T cells and macrophages, where it orchestrates key cellular processes including apoptosis, anergy, and metabolic programming. Dysregulation of Nur77 signaling is increasingly associated with the pathogenesis of multiple autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This document provides a comprehensive technical overview of Nur77's function in immunity, details its molecular pathways, summarizes key quantitative data from preclinical models, outlines relevant experimental protocols, and explores its potential as a therapeutic target for the treatment of autoimmune disorders.

Introduction: The NR4A Family and Nur77

Nur77, also known as NR4A1, TR3, or NGFI-B, is a member of the NR4A subfamily of orphan nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3).[1][2] These transcription factors are termed "orphan" because they lack identified endogenous ligands, and their activity is primarily regulated at the transcriptional level.[3] Nur77 is classified as an immediate-early gene, with its expression being rapidly and transiently induced by a wide range of stimuli, including T cell receptor (TCR) and B cell receptor (BCR) engagement, growth factors, and inflammatory signals.[4][5] It functions as a transcription factor that can bind to DNA response elements as a monomer (NBRE) or a homodimer (NurRE) to modulate target gene expression. Its multifaceted roles in apoptosis, inflammation, and cellular metabolism place it at a critical nexus for controlling immune homeostasis.

The Role of Nur77 in T Cell Biology

Nur77 is a master regulator of T cell fate, critically influencing processes from thymic development to peripheral tolerance.

T Cell Development and Negative Selection

In the thymus, Nur77 is a key mediator of negative selection, the process that eliminates self-reactive T cells to prevent autoimmunity. High-affinity TCR engagement by self-antigens leads to strong induction of Nur77, which in turn triggers the apoptotic demise of autoreactive thymocytes. This function is crucial for establishing central tolerance. While Nur77-deficient mice do not show gross defects in T cell development, this is believed to be due to functional redundancy with other NR4A family members like Nor-1. Overexpression of Nur77, conversely, leads to massive apoptosis of developing T cells.

Peripheral Tolerance: Anergy and Exhaustion

In mature peripheral T cells, Nur77 signaling is associated with the induction of tolerance rather than activation. Continuous or strong TCR stimulation, such as that encountered in chronic inflammation or cancer, upregulates Nur77, which drives T cells into a state of hyporesponsiveness or "exhaustion". Nur77 deficiency has been shown to reduce T cell tolerance and exhaustion, enhancing anti-tumor immunity. This suggests that inhibiting Nur77 could be a strategy to boost T cell responses, while activating it could suppress them in the context of autoimmunity.

Regulatory T Cell (Treg) Function

The role of Nur77 in regulatory T cells (Tregs), which are essential for maintaining peripheral tolerance, is complex. Some studies suggest Nur77 curtails the initial differentiation into the Treg lineage. However, other evidence indicates that Nur77 enhances the suppressive capacity of Tregs. Overexpression of Nur77 in T cells leads to a marked proportional increase in Treg cells, which appear to be more resistant to Nur77-mediated apoptosis compared to conventional T cells. This imbalance favoring Tregs can promote allograft survival, highlighting a potential therapeutic angle.

A Molecular Brake on T Cell Metabolism

Recent evidence has identified Nur77 as a crucial regulator of T cell immunometabolism. Upon activation, T cells undergo a metabolic switch to aerobic glycolysis to support proliferation and effector functions. Nur77 acts as a brake on this process, restricting both mitochondrial respiration and glycolysis. Nur77-deficient T cells exhibit heightened proliferation, enhanced differentiation into pro-inflammatory Th1 and Th17 cells, and increased production of cytokines like IFN-γ and IL-17A. This metabolic restriction is a key mechanism by which Nur77 elevates the activation threshold for T cells, thereby preventing excessive immune responses.

The Role of Nur77 in Macrophage Function

Nur77 is a significant modulator of macrophage phenotype and inflammatory activity.

Regulation of Macrophage Polarization

Macrophages can polarize into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Nur77 plays a key role in suppressing the M1 phenotype. Nur77-deficient macrophages exhibit a strong pro-inflammatory M1-like polarization, characterized by high expression of TNF-α, IL-6, and nitric oxide, and low expression of the M2 marker Arginase-I. This M1 skewing is linked to enhanced Toll-like receptor (TLR) signaling. Conversely, Nur77 expression is associated with an anti-inflammatory M2-like state and the resolution of inflammation.

Suppression of Inflammatory Signaling

A primary anti-inflammatory mechanism of Nur77 is its ability to inhibit the NF-κB signaling pathway, a master regulator of inflammation. Nur77 can directly bind to the p65 subunit of NF-κB, leading to trans-repression of its transcriptional activity. This interaction forms a negative feedback loop, as NF-κB itself can induce Nur77 expression. Overexpression of Nur77 attenuates NF-κB activation and reduces the expression of pro-inflammatory mediators like IL-1β, IL-6, and adhesion molecules.

Key Signaling Pathways

TCR-Mediated Signaling and Apoptosis

Upon strong TCR stimulation, a signaling cascade involving calcineurin and NFAT leads to the transcription of Nur77. Once expressed, Nur77 can mediate apoptosis through two distinct pathways:

-

Transcription-dependent: Nur77 translocates to the nucleus and regulates the expression of pro-apoptotic genes.

-

Transcription-independent: In a crucial extranuclear role, Nur77 can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain, ultimately leading to cytochrome c release and cell death.

Nur77-Mediated Inhibition of NF-κB

In macrophages and other cells, pro-inflammatory stimuli like LPS activate the NF-κB pathway. The p65/p50 dimer translocates to the nucleus to drive the expression of inflammatory genes. Nur77 acts as a brake on this process. It is often co-expressed following the inflammatory stimulus and can physically interact with the p65 subunit in the nucleus, preventing it from binding to DNA and recruiting transcriptional machinery, thus repressing the inflammatory response.

Regulation of T Cell Metabolism via ERRα

Nur77 controls T cell metabolism partly by repressing the expression and activity of Estrogen-Related Receptor alpha (ERRα), a key regulator of mitochondrial biogenesis and function. ChIP-seq data shows that Nur77 directly binds to the promoter of the Esrra gene (encoding ERRα). In Nur77-deficient T cells, ERRα expression is significantly upregulated, leading to increased mitochondrial respiration and glycolysis. This positions Nur77 as an upstream negative regulator of the metabolic reprogramming required for full T cell activation.

Nur77 in Animal Models of Autoimmune Disease

The functional importance of Nur77 is highlighted in various preclinical models of autoimmune and inflammatory diseases. Nur77 deficiency consistently exacerbates disease severity, underscoring its protective role.

Multiple Sclerosis (MS)

In Experimental Autoimmune Encephalomyelitis (EAE), the primary mouse model for MS, Nur77 deficiency leads to earlier disease onset and more severe clinical symptoms. This is associated with increased infiltration of pathogenic Th1 and Th17 cells into the central nervous system (CNS) and heightened production of IFN-γ and IL-17A.

Rheumatoid Arthritis (RA) and Other Inflammatory Conditions

Nur77-deficient mice are also more susceptible to collagen-induced arthritis (CIA) and allergic contact dermatitis. In elderly mice, a lack of Nur77 leads to systemic inflammation, splenomegaly, and inflammatory cell infiltration in multiple organs. These findings demonstrate a broad, non-redundant role for Nur77 in controlling T cell-mediated inflammation in vivo.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Nur77 function.

Table 1: Effects of Nur77 Deficiency on T Cells and Autoimmunity

| Parameter | Model System | Finding in Nur77 Knockout (KO) vs. Wild-Type (WT) | Reference |

|---|---|---|---|

| Splenocytes | 30-week-old mice | Significantly increased total cell numbers | |

| Splenic T Cells | 30-week-old mice | Significantly increased percentage of CD4+ and CD8+ T cells | |

| Cytokine Production | Activated CD4+ T cells | Significantly elevated IFN-γ, IL-17A, and GM-CSF production | |

| EAE Clinical Score | MOG₃₅₋₅₅ induced EAE | Significantly aggravated clinical symptoms and earlier onset | |

| CNS Infiltrating Cells | EAE model | Increased numbers of CD4+ T cells in the CNS |

| ERRα Protein | Activated CD4+ T cells | Significantly upregulated ERRα protein expression | |

Table 2: Effects of Nur77 Deficiency on Macrophages

| Parameter | Model System | Finding in Nur77 Knockout (KO) vs. Wild-Type (WT) | Reference |

|---|---|---|---|

| Atherosclerosis | Ldlr-/- mice | 3-fold increase in atherosclerosis development | |

| Macrophage Phenotype | Peritoneal macrophages | Elicited pro-inflammatory M1-like polarization | |

| Gene Expression | Peritoneal macrophages | Markedly enhanced expression of Tnfα and Il6 | |

| NLRP3 Inflammasome | Atherosclerotic plaques | Markedly upregulated IL-1β staining in CD68+ macrophages |

| Cytokine Production | Cultured macrophages | Higher expression of pro-inflammatory cytokines, lower IL-10 | |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the study of Nur77. Below are summaries of key experimental protocols cited in the literature.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of Nur77.

-

Objective: To map where Nur77 binds to the DNA in activated CD4+ T cells.

-

Methodology:

-

Cell Preparation: CD4+ T cells are isolated from wild-type mice and activated with αCD3/αCD28 antibodies for a specified time (e.g., 4 hours) to induce Nur77 expression.

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with a specific anti-Nur77 antibody to pull down Nur77-bound DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are prepared into a library and sequenced using a high-throughput sequencer.

-

Data Analysis: Sequencing reads are aligned to the reference genome. Peak-calling algorithms (e.g., MACS2) are used to identify regions of significant enrichment, representing Nur77 binding sites. These sites can then be annotated to nearby genes, and motif analysis can be performed to confirm the presence of Nur77 response elements.

-

Intracellular Flow Cytometry for Nur77 and Cytokines

This method allows for the quantification of Nur77 protein expression and cytokine production at the single-cell level.

-

Objective: To measure the percentage of T cells expressing Nur77 or producing cytokines like IFN-γ and IL-17A after stimulation.

-

Methodology:

-

Cell Stimulation: Isolate murine or human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets. Stimulate cells in vitro with agents like anti-CD3/CD28 antibodies, a cell stimulation cocktail (e.g., PMA/ionomycin), or specific antigens for a defined period (e.g., 3-6 hours for Nur77, 4-6 hours for cytokines). For cytokine detection, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours of stimulation to trap cytokines inside the cell.

-

Surface Staining: Cells are washed and stained with antibodies against surface markers (e.g., anti-CD4, anti-CD8) to identify T cell populations. A viability dye is often included to exclude dead cells from the analysis.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. A specialized buffer set, such as a Foxp3/Transcription Factor Staining Buffer Set, is recommended for nuclear antigens like Nur77.

-

Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular targets, such as anti-Nur77, anti-IFN-γ, or anti-IL-17A.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are applied to first identify the cell population of interest (e.g., live, singlet, CD4+ T cells) and then quantify the percentage of those cells positive for the intracellular marker(s).

-

T Cell Apoptosis Assay

This assay quantifies the degree of apoptosis in T cell populations.

-

Objective: To determine if Nur77 expression or deficiency alters T cell apoptosis.

-

Methodology:

-

Cell Culture: T cells from WT or Nur77-transgenic/knockout mice are cultured with or without stimulation (e.g., PMA/ionomycin).

-

Staining: After a set time (e.g., 72 hours), cells are harvested and stained with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

-

7-AAD/PI are membrane-impermeable dyes that only enter cells with compromised membranes (late apoptosis/necrosis).

-

-

Flow Cytometry Analysis:

-

Live cells: Annexin V-negative and 7-AAD/PI-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

-

-

Nur77 as a Therapeutic Target

The dual role of Nur77 in promoting T cell tolerance and suppressing macrophage inflammation makes it an attractive therapeutic target for autoimmune diseases. The goal is to develop small-molecule agonists that can enhance the natural, protective functions of Nur77.

-

Therapeutic Hypothesis: Pharmacological activation of Nur77 in autoreactive T cells and pro-inflammatory macrophages could restore immune homeostasis by:

-

Inducing apoptosis or anergy in pathogenic T cells.

-

Suppressing the production of inflammatory cytokines.

-

Promoting a shift from M1 to M2 macrophage polarization.

-

Restricting the metabolic reprogramming that fuels inflammatory responses.

-

While no Nur77-targeted therapies are currently approved, the concept is supported by preclinical data. For example, pharmacologic inhibition of ERRα, a downstream target repressed by Nur77, can reverse the hyper-inflammatory phenotype of Nur77-deficient T cells and ameliorate EAE in mice. This provides proof-of-concept that modulating the Nur77 pathway holds therapeutic promise for T cell-mediated autoimmune diseases.

Conclusion and Future Directions

Nur77 stands as a central node in the regulation of the immune response, acting as a crucial brake on T cell activation and macrophage-driven inflammation. Its roles in mediating negative selection, inducing peripheral tolerance, and controlling immunometabolism are fundamental to preventing autoimmunity. A wealth of preclinical data from knockout and transgenic models consistently demonstrates that loss of Nur77 function leads to exacerbated inflammatory and autoimmune disease.

The development of specific Nur77 agonists represents a promising, albeit challenging, therapeutic strategy. Future research should focus on:

-

Developing Potent and Specific Modulators: Creating small molecules that can selectively bind to and activate Nur77 without affecting other nuclear receptors.

-

Understanding Cell-Type Specificity: Further elucidating how Nur77's function may differ between immune cell subsets and how this can be leveraged for targeted therapies.

-

Translational Studies: Moving promising preclinical findings into human studies to validate Nur77 as a viable drug target in patients with autoimmune disorders.

Harnessing the power of this endogenous immunoregulatory pathway could pave the way for a new class of therapies designed to restore tolerance and resolve chronic inflammation in autoimmune diseases.

References

- 1. NR4A1 (Nur77) Deletion Polarizes Macrophages Towards an Inflammatory Phenotype and Increases Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nur77 deficiency leads to systemic inflammation in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Non-Genomic Functions of Nur77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, has traditionally been studied for its role as a transcription factor regulating gene expression in various physiological and pathological processes. However, a growing body of evidence has illuminated the critical non-genomic functions of Nur77, which are mediated through its translocation from the nucleus to the cytoplasm and subsequent interactions with various cellular proteins. These non-transcriptional activities play a pivotal role in apoptosis, mitophagy, and cellular metabolism, making Nur77 an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the core non-genomic functions of Nur77, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to aid researchers and drug development professionals in this burgeoning field.

Introduction to Nur77 and its Non-Genomic Roles

Nur77 is an orphan nuclear receptor, meaning its endogenous ligand has not yet been definitively identified[1][2]. It is characterized by a typical nuclear receptor structure, including an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD)[2][3][4]. While its genomic functions involve the regulation of target gene expression by binding to specific DNA response elements, its non-genomic actions are initiated by its translocation to extranuclear compartments, primarily the cytoplasm and mitochondria[3][5]. This subcellular relocalization is a key regulatory step, often triggered by post-translational modifications such as phosphorylation and ubiquitination, and it allows Nur77 to engage in protein-protein interactions that dictate cell fate[3][6].

Key Non-Genomic Signaling Pathways of Nur77

The Apoptotic Pathway: Nur77-Bcl-2 Interaction

One of the most well-characterized non-genomic functions of Nur77 is its pro-apoptotic role mediated by its direct interaction with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) at the mitochondria[1][5][6][7]. Upon receiving apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria[8][9]. There, the LBD of Nur77 binds to the flexible loop domain of Bcl-2, inducing a conformational change in Bcl-2 that exposes its pro-apoptotic BH3 domain[1][6][10]. This conversion effectively transforms Bcl-2 from a cell survival protein into a cell death inducer, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade[8][11]. This signaling axis represents a promising target for cancer therapy, as many cancers overexpress anti-apoptotic Bcl-2 family proteins to evade cell death[12].

The Mitophagy Pathway: Nur77-TRAF2-p62 Axis

Nur77 also plays a crucial role in mitophagy, the selective autophagic clearance of damaged mitochondria. This process is critical for maintaining cellular homeostasis and preventing inflammation[13][14]. Certain stimuli, such as the natural compound celastrol, can induce the translocation of Nur77 to damaged mitochondria[13][14]. At the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2), an E3 ubiquitin ligase[13][14]. This interaction leads to the K63-linked ubiquitination of Nur77[13]. Ubiquitinated Nur77 then acts as a scaffold to recruit the autophagy receptor p62/SQSTM1, which in turn links the damaged mitochondria to the autophagic machinery for degradation[13][14]. This pathway highlights a novel mechanism for mitochondrial quality control and presents therapeutic opportunities for inflammatory diseases.

References

- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The E3 ubiquitin ligase Trim13 regulates Nur77 stability via casein kinase 2α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Quantitative insights into protein turnover and ubiquitination with HiBiT and NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Nur77 is phosphorylated in cells by RSK in response to mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Subcellular Localization of Nur77 Upon Modulator Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular mechanisms governing the subcellular localization of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) and its pivotal role in determining cell fate. Understanding and manipulating Nur77 translocation is a promising strategy in therapeutics, particularly in oncology and inflammatory diseases.

Introduction: Nur77's Dual Role in Cell Survival and Apoptosis

Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily.[1][2] Its expression is rapidly induced by a wide array of physiological and stress-related stimuli.[3][4] A defining characteristic of Nur77 is its dual functionality, acting as either a pro-survival or pro-apoptotic factor depending on its subcellular location.[5]

-

In the nucleus , Nur77 functions as a transcription factor, regulating the expression of genes involved in proliferation and metabolism, often promoting cell survival.

-

In the cytoplasm and mitochondria , Nur77 adopts a potent pro-apoptotic role. This translocation from the nucleus is a critical switch that converts Nur77 from a survival factor into a potent killer, making it an attractive target for therapeutic intervention.

This guide provides a comprehensive overview of the signaling pathways, modulators, and experimental protocols relevant to studying and targeting Nur77 translocation.

The Apoptotic Switch: Translocation from the Nucleus to the Mitochondria

Under basal conditions, Nur77 predominantly resides in the nucleus, a localization dictated by its nuclear localization signals (NLS). Upon receiving specific pro-apoptotic signals, Nur77 is exported from the nucleus to the cytoplasm. This process is often facilitated by its heterodimerization partner, the retinoid X receptor (RXR).

The ultimate destination for pro-apoptotic Nur77 is the mitochondria. Here, it interacts directly with the B-cell lymphoma 2 (Bcl-2) protein located on the outer mitochondrial membrane. This interaction is unique; Nur77 binds to the loop region of Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2. This event effectively converts Bcl-2 from a guardian of cell survival into a pro-death protein, leading to the release of cytochrome c from the mitochondria and the initiation of the caspase cascade, culminating in apoptosis.

Modulators of Nur77 Subcellular Localization

A diverse range of stimuli and synthetic compounds can induce the translocation of Nur77. The specific cellular context and the nature of the modulator determine the signaling pathway activated and the ultimate biological outcome.

| Modulator/Stimulus | Cell Type(s) | Observed Translocation | Key Signaling Pathway(s) | Functional Outcome |

| Oxidative Stress (H₂O₂) | Cardiomyocytes, SH-SY5Y cells | Nucleus → Mitochondria | - | Apoptosis |

| Retinoids (AHPN/CD437) | Cancer cells | Nucleus → Mitochondria | JNK Activation | Apoptosis |

| CCE9 | Cancer cells | Nucleus → Mitochondria | p38α MAPK Activation | Apoptosis |

| Celastrol | Mouse Embryonic Fibroblasts | Nucleus → Mitochondria | Interaction with TRAF2 | Anti-inflammation, Autophagy |

| XS561 | Breast Cancer Cells | Nucleus → Mitochondria | Phase Separation | Apoptosis |

| T-cell Receptor (TCR) Engagement | T-cells, Thymocytes | Nucleus → Cytoplasm/Mitochondria | - | Apoptosis |

| Glutamate | Cerebellar Granule Neurons | Nucleus → Cytosol/Mitochondria | - | Apoptosis |

| Tumor Necrosis Factor (TNF) | Mouse Embryonic Fibroblasts | Retention in Nucleus | NF-κB Independent | Cell Survival |

| PMA / Ionomycin | Thymocytes, Jurkat cells | Nuclear Expression Induction | - | Activation/Apoptosis |

| 17β-estradiol | - | Inhibits Nucleus → Cytoplasm | - | Delays Apoptosis |

Signaling Pathways Governing Nur77 Translocation

The nuclear export and mitochondrial targeting of Nur77 are tightly regulated by a network of signaling kinases, primarily the JNK and Akt pathways.

JNK and Akt: A Push-Pull Mechanism

The balance between c-Jun N-terminal kinase (JNK) and Akt signaling is crucial in controlling Nur77's subcellular fate.

-

JNK Pathway: Pro-apoptotic stimuli, such as the retinoid analog 3-Cl-AHPC, activate the JNK pathway. Activated JNK directly phosphorylates Nur77, an essential step for its export from the nucleus.

-

Akt (PI3K) Pathway: Pro-survival signals activate the PI3K/Akt pathway. Akt phosphorylates Nur77 at a different site (Ser351), which counteracts the export signal and promotes its retention within the nucleus, thereby inhibiting apoptosis.

Mitochondrial Apoptosis Pathway

Once in the cytoplasm, Nur77 translocates to the mitochondria to initiate apoptosis via its interaction with Bcl-2.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Nur77 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Downstream Targets of Nur77 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1) is a critical regulator of diverse cellular processes, including apoptosis, metabolism, and inflammation. Its activity is tightly controlled by a complex network of signaling pathways and post-translational modifications. As a ligand-independent transcription factor, understanding the downstream targets of Nur77 is paramount for elucidating its biological functions and for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the downstream targets of Nur77 activation. We present detailed experimental protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), and Co-Immunoprecipitation (Co-IP), and summarize quantitative data from these approaches in clearly structured tables. Furthermore, we visualize the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governed by Nur77.

Introduction to Nur77 Signaling

Nur77 is an immediate-early gene that is rapidly induced by a variety of stimuli, including T-cell receptor (TCR) signaling, growth factors, and stress signals.[1][2] Its functional outcomes are highly context-dependent and are determined by its subcellular localization and interaction with other proteins. Nur77 can mediate its effects through two primary mechanisms: as a nuclear transcription factor modulating gene expression, or via a non-transcriptional pathway in the cytoplasm and mitochondria.

Transcriptional Regulation by Nur77

In the nucleus, Nur77 can bind to DNA as a monomer, homodimer, or heterodimer with other nuclear receptors, such as Retinoid X Receptor (RXR).[3] As a monomer, it recognizes the Nur77-binding response element (NBRE), while as a dimer, it can bind to the Nur-response element (NurRE).[4] This binding activity allows Nur77 to regulate the expression of a wide array of target genes involved in apoptosis, such as Fas Ligand (FasL) and Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), as well as genes involved in metabolism and inflammation.[5]

Non-Transcriptional Actions of Nur77